N-(2-chlorophenyl)-2-phenylpropanamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H14ClNO |
|---|---|
Molecular Weight |
259.733 |
IUPAC Name |
N-(2-chlorophenyl)-2-phenylpropanamide |
InChI |
InChI=1S/C15H14ClNO/c1-11(12-7-3-2-4-8-12)15(18)17-14-10-6-5-9-13(14)16/h2-11H,1H3,(H,17,18) |
InChI Key |
YKOCYKJJSGZESN-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-(2-chlorophenyl)-2-methylpropanamide
Disclaimer: This technical guide focuses on N-(2-chlorophenyl)-2-methylpropanamide, a structural analog of the requested "N-(2-chlorophenyl)-2-phenylpropanamide." Extensive searches did not yield specific data for the requested compound. The information presented herein pertains to the methyl derivative, which is a well-characterized compound.
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of N-(2-chlorophenyl)-2-methylpropanamide, including its chemical identifiers, physicochemical properties, and synthetic methodologies.
Compound Identification and Properties
N-(2-chlorophenyl)-2-methylpropanamide is a chemical compound belonging to the class of N-aryl amides. It is characterized by a 2-chlorophenyl group attached to the nitrogen atom of a propanamide that is substituted with a methyl group at the 2-position.
Chemical Identifiers
A summary of the key identifiers for N-(2-chlorophenyl)-2-methylpropanamide is provided in the table below for easy reference.
| Identifier | Value | Source |
| CAS Number | 5434-52-6 | [1][2] |
| IUPAC Name | N-(2-chlorophenyl)-2-methylpropanamide | [1] |
| Molecular Formula | C₁₀H₁₂ClNO | [1] |
| Molecular Weight | 197.66 g/mol | [1][2] |
| InChI | InChI=1S/C10H12ClNO/c1-7(2)10(13)12-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13) | [1] |
| InChIKey | JHCUDKMENCRKFQ-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CC(C)C(=O)NC1=CC=CC=C1Cl | [1] |
| PubChem CID | 225833 | [1] |
| DSSTox Substance ID | DTXSID50280133 | [1] |
Physicochemical Properties
The following table summarizes the computed physicochemical properties of N-(2-chlorophenyl)-2-methylpropanamide. These properties are crucial for understanding the compound's behavior in various biological and chemical systems.
| Property | Value | Source |
| XLogP3 | 2.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 197.0607417 | [1] |
| Monoisotopic Mass | 197.0607417 | [1] |
| Topological Polar Surface Area | 29.1 Ų | [1] |
| Heavy Atom Count | 13 | [1] |
| Complexity | 182 | [1] |
Experimental Protocols
Synthesis of N-(2-chlorophenyl)-2-methylpropanamide
A common method for the synthesis of N-(2-chlorophenyl)-2-methylpropanamide involves the acylation of 2-chloroaniline with 2-methylpropanoyl chloride (isobutyryl chloride).
Materials:
-
2-chloroaniline
-
2-methylpropanoyl chloride
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroaniline in the anhydrous aprotic solvent.
-
Add an equimolar amount of the tertiary amine base to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add an equimolar amount of 2-methylpropanoyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid solution.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure N-(2-chlorophenyl)-2-methylpropanamide.
The following diagram illustrates the general workflow for the synthesis.
Caption: General synthesis workflow for N-(2-chlorophenyl)-2-methylpropanamide.
Signaling Pathways and Logical Relationships
Currently, there is no specific information available in the reviewed literature regarding the signaling pathways directly modulated by N-(2-chlorophenyl)-2-methylpropanamide. Research into the biological activity of this compound appears to be limited.
However, we can propose a logical relationship for its synthesis based on the general protocol described above.
Caption: Logical flow of the synthesis process.
This technical guide provides a foundational understanding of N-(2-chlorophenyl)-2-methylpropanamide based on currently available data. Further research is warranted to elucidate its biological activities and potential mechanisms of action.
References
Methodological & Application
Application Notes and Protocols for the Analysis of N-(2-chlorophenyl)-2-phenylpropanamide by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of N-(2-chlorophenyl)-2-phenylpropanamide using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). Given that this compound is a chiral compound, considerations for chiral separation are also discussed.
High-Performance Liquid Chromatography (HPLC) Method
HPLC with UV detection is a robust and widely used technique for the quantification of pharmaceutical compounds. The following method is a recommended starting point for the analysis of this compound, based on common practices for similar aromatic amides.[1][2]
Experimental Protocol: HPLC-UV Analysis
1. Sample Preparation:
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions as necessary to achieve a final concentration within the linear range of the calibration curve (e.g., 1-100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.[3]
2. Calibration Standards:
-
Prepare a stock solution of a certified reference standard of this compound in the diluent.
-
Prepare a series of calibration standards by diluting the stock solution to at least five different concentrations.
3. Chromatographic Conditions:
-
The following table summarizes a typical starting point for HPLC method development. Optimization may be required based on experimental results.
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a UV-Vis detector. |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A gradient or isocratic mixture of Acetonitrile (A) and 0.1% Formic Acid in Water (B).[1] |
| Gradient (Example) | Start with 50% A, ramp to 95% A over 10 minutes, hold for 2 minutes, and return to initial conditions. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Injection Volume | 10 µL. |
| Detection Wavelength | 220 nm or 254 nm (scan for optimal wavelength using a photodiode array detector).[2][4] |
4. Data Analysis:
-
Integrate the peak area of this compound in both the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples using the calibration curve.
Workflow for HPLC Method Development
Caption: Workflow for HPLC-UV analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS offers higher sensitivity and selectivity compared to HPLC-UV and is particularly useful for the analysis of complex matrices or trace-level impurities.[5][6] The following protocol outlines a general approach for developing an LC-MS method.
Experimental Protocol: LC-MS Analysis
1. Sample and Standard Preparation:
-
Follow the same procedure as for the HPLC-UV analysis, but use LC-MS grade solvents.
2. LC-MS Conditions:
-
The following table provides a starting point for LC-MS method development.
| Parameter | Recommended Condition |
| LC System | A UHPLC or HPLC system coupled to a mass spectrometer. |
| Column | Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size). |
| Mobile Phase | A gradient mixture of Acetonitrile with 0.1% Formic Acid (A) and Water with 0.1% Formic Acid (B).[4] |
| Gradient (Example) | Start with 10% A, ramp to 90% A over 5 minutes, hold for 1 minute, and return to initial conditions. |
| Flow Rate | 0.3 mL/min. |
| Column Temperature | 40 °C. |
| Injection Volume | 5 µL. |
| Mass Spectrometer | A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap). |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode. |
| Scan Mode | Full scan to determine the parent ion, followed by product ion scan (MS/MS) for fragmentation. |
| MRM Transitions | Develop a Multiple Reaction Monitoring (MRM) method for quantification using specific parent-daughter ion transitions. |
3. Data Analysis:
-
Identify the precursor ion ([M+H]⁺) of this compound in full scan mode.
-
Optimize fragmentation and select suitable product ions for MRM.
-
Use the MRM transitions to quantify the analyte in samples against a calibration curve.
Workflow for LC-MS Method Development
Caption: Workflow for LC-MS analysis of this compound.
Chiral Separation Considerations
This compound is a chiral molecule, and the separation of its enantiomers is often crucial in pharmaceutical development.[7] Chiral HPLC is the most common technique for this purpose.[8][9]
Approaches to Chiral HPLC Separation
-
Chiral Stationary Phases (CSPs): This is the most direct and widely used method.[10] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.[11]
-
Chiral Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[9][10]
-
Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase to form transient diastereomeric complexes with the enantiomers, which are then separated on an achiral column.[10]
Recommended Chiral HPLC Method Development
A systematic screening of different chiral stationary phases under various mobile phase conditions (normal-phase, reversed-phase, and polar organic) is the most effective approach to developing a successful chiral separation method.
Summary of Potential Chiral HPLC Conditions
| Parameter | Normal Phase | Reversed Phase |
| CSP Column | e.g., CHIRALPAK® IA, IB, IC (Amylose-based) | e.g., CHIRALPAK® AGP, CBH (Protein-based) |
| Mobile Phase | Heptane/Isopropanol or Heptane/Ethanol | Aqueous buffer/Acetonitrile or Methanol |
| Additives | Trifluoroacetic acid (TFA) or Diethylamine (DEA) for basic or acidic analytes. | - |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 220 nm or 254 nm | UV at 220 nm or 254 nm |
Logical Flow for Chiral Method Development
Caption: Logical workflow for chiral HPLC method development.
These application notes and protocols provide a comprehensive starting point for the analysis of this compound. Method validation according to regulatory guidelines should be performed once a suitable method has been developed.
References
- 1. cipac.org [cipac.org]
- 2. HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. rsc.org [rsc.org]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. ijsr.net [ijsr.net]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
Application Notes and Protocols for the Purification of Crude N-(2-chlorophenyl)-2-phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Purification Method Overview and Data Summary
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below is a summary of typical results that can be expected with each technique for analogous N-aryl amides.
| Purification Technique | Compound Example | Initial Purity | Final Purity | Yield | Reference |
| Recrystallization | N-[4-(2-chloropropionyl)-2-nitrophenyl]-acetamide | Crude | 98.6% | 91.5% | [1] |
| Column Chromatography | N-(2-azide methyl) phenyl)-2,3-dimethyl-N-phenylbutanamide | Crude | >95% | 95% | [2] |
| Preparative HPLC | General N-aryl amides | Variable | >99% | Variable | [3][4][5] |
Recrystallization
Recrystallization is a cost-effective and scalable method for purifying solid compounds. The principle relies on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures.
Experimental Protocol: Recrystallization of N-aryl amides
This protocol is adapted from the purification of a structurally similar N-aryl amide.[1]
Materials:
-
Crude N-(2-chlorophenyl)-2-phenylpropanamide
-
Absolute Ethanol
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of absolute ethanol to the flask, just enough to wet the solid.
-
Gently heat the mixture to reflux with stirring.
-
Continue to add absolute ethanol dropwise until the solid completely dissolves. Avoid adding excess solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum crystal formation, place the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold absolute ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to a constant weight.
-
Determine the yield and assess the purity using an appropriate analytical method (e.g., HPLC, melting point).
Caption: Workflow for the purification of this compound by recrystallization.
Normal-Phase Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For N-aryl amides, silica gel is a commonly used stationary phase.
Experimental Protocol: Column Chromatography of N-aryl amides
This protocol is based on the successful purification of a similar N-aryl amide.[2]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane.
-
Column Packing: Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the excess solvent to drain until it is level with the top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a mobile phase of 10% ethyl acetate in n-hexane.
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Monitor the fractions by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Analysis: Determine the yield and assess the purity of the final product.
Caption: Workflow for purification by normal-phase column chromatography.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is a high-resolution purification technique suitable for obtaining very high purity material, especially for smaller scale preparations or when impurities are structurally very similar to the target compound.
Experimental Protocol: Preparative HPLC of N-aryl amides
This is a general protocol that should be optimized for the specific instrument and column used.
Materials:
-
Crude this compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for improved peak shape)
-
Preparative C18 HPLC column
-
Preparative HPLC system with fraction collector
Procedure:
-
Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent to a known concentration. Filter the sample through a 0.45 µm syringe filter.
-
Method Development (Analytical Scale): Develop an analytical scale HPLC method to determine the optimal mobile phase composition and gradient for separating the target compound from its impurities. A common starting point for N-aryl amides is a gradient of acetonitrile and water.[3]
-
Scale-Up to Preparative Scale: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume according to the column dimensions.
-
Purification Run: Inject the sample onto the preparative HPLC system.
-
Fraction Collection: Collect fractions corresponding to the peak of the purified product.
-
Purity Analysis: Analyze the collected fractions for purity using an analytical HPLC method.
-
Solvent Removal: Combine the pure fractions and remove the solvents by lyophilization or rotary evaporation.
-
Final Product: Obtain the highly purified this compound and determine the final yield.
Caption: Workflow for purification by preparative HPLC.
References
- 1. CN111518081A - Method for synthesizing pimobendan - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. jchr.org [jchr.org]
- 4. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 5. A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of N-(2-chlorophenyl)-2-phenylpropanamide and Analogs as Potential Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed framework for the high-throughput screening (HTS) of N-(2-chlorophenyl)-2-phenylpropanamide and its analogs for potential anti-inflammatory activity. While specific HTS data for this compound is not extensively available in public literature, this application note constructs a representative screening protocol based on the known biological activities of structurally similar propanamide derivatives, which have demonstrated anti-inflammatory and analgesic properties.[1] The described assay is a cell-based reporter assay designed to identify inhibitors of the NF-κB signaling pathway, a key regulator of inflammation.
Introduction
N-phenylpropanamide derivatives constitute a class of compounds with recognized therapeutic potential, including anti-inflammatory, analgesic, and anticancer activities.[1][2] The core structure presents a versatile scaffold for chemical modifications to explore and optimize biological activity. High-throughput screening (HTS) offers a robust methodology for rapidly assessing large libraries of such compounds to identify promising lead candidates for drug discovery.[3][4]
This application note details a hypothetical HTS campaign to identify and characterize compounds that modulate the TNF-α-induced activation of the NF-κB signaling pathway, a critical inflammatory cascade. The protocols and data presented are representative and intended to serve as a guide for developing a comprehensive screening strategy for this compound and related molecules.
Signaling Pathway Overview
The NF-κB signaling pathway is a central mediator of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Figure 1: Simplified TNF-α induced NF-κB signaling pathway.
High-Throughput Screening Protocol
This protocol describes a 384-well plate-based luciferase reporter gene assay to screen for inhibitors of NF-κB activation.
1. Materials and Reagents:
-
Cell Line: HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin).
-
Assay Buffer: Phosphate Buffered Saline (PBS).
-
Stimulant: Recombinant Human TNF-α.
-
Test Compounds: this compound and analogs dissolved in 100% DMSO.
-
Positive Control: A known inhibitor of the NF-κB pathway (e.g., Bay 11-7082).
-
Negative Control: 0.1% DMSO in cell culture medium.
-
Luciferase Assay Reagent: Commercially available luciferase substrate (e.g., Bright-Glo™).
-
Assay Plates: 384-well white, solid-bottom cell culture plates.
2. Experimental Workflow:
Figure 2: High-throughput screening experimental workflow.
3. Detailed Procedure:
-
Cell Seeding:
-
Harvest HEK293-NF-κB-Luc cells and resuspend in cell culture medium to a final concentration of 1.25 x 10^5 cells/mL.
-
Using a multi-drop dispenser, add 20 µL of the cell suspension to each well of a 384-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Addition:
-
Prepare a compound plate with serial dilutions of the test compounds. The final concentration in the assay will typically range from 10 µM to 1 nM.
-
Using an acoustic liquid handler or pin tool, transfer 100 nL of the compound solutions, positive control, or DMSO (negative control) to the appropriate wells of the cell plate.
-
-
Pre-incubation:
-
Incubate the plate for 1 hour at 37°C, 5% CO2 to allow the compounds to interact with the cells.
-
-
Cell Stimulation:
-
Prepare a solution of TNF-α in cell culture medium at a 5X concentration (50 ng/mL).
-
Add 5 µL of the TNF-α solution to all wells except for the unstimulated control wells. Add 5 µL of medium to the unstimulated wells.
-
-
Incubation:
-
Incubate the plate for 6 hours at 37°C, 5% CO2 to allow for the induction of the luciferase reporter gene.
-
-
Signal Detection:
-
Equilibrate the assay plate and the luciferase reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Analysis and Interpretation
The raw luminescence data is normalized to the controls on each plate to determine the percent inhibition for each test compound.
-
Percent Inhibition (%) = 100 x (1 - [(RLU_compound - RLU_neg_control) / (RLU_pos_control - RLU_neg_control)])
-
Where RLU is the Relative Luminescence Unit.
-
RLU_compound is the signal from wells with the test compound.
-
RLU_neg_control is the average signal from the DMSO-treated, TNF-α stimulated wells (0% inhibition).
-
RLU_pos_control is the average signal from the unstimulated, DMSO-treated wells (100% inhibition).
-
The quality of the HTS assay is monitored using the Z' factor.[5]
-
Z' factor = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
A Z' factor ≥ 0.5 is considered excellent for HTS.[5]
-
Hypothetical Screening Data
The following table represents potential data from a primary screen of this compound and a small library of its analogs.
| Compound ID | Concentration (µM) | % Inhibition | Z' Factor | Hit |
| This compound | 10 | 65.2 | 0.78 | Yes |
| Analog-001 | 10 | 12.5 | 0.78 | No |
| Analog-002 | 10 | 88.9 | 0.78 | Yes |
| Analog-003 | 10 | 45.1 | 0.78 | No |
| Analog-004 | 10 | 72.8 | 0.78 | Yes |
| Positive Control | 5 | 95.4 | 0.78 | N/A |
| Negative Control | N/A | 0 | 0.78 | N/A |
Dose-Response and IC50 Determination
Compounds identified as "hits" in the primary screen (e.g., >50% inhibition) would be subjected to secondary screening to determine their potency. This involves a dose-response experiment where the compounds are tested across a range of concentrations. The resulting data is fitted to a four-parameter logistic model to calculate the IC50 value, which is the concentration of the compound that produces 50% inhibition.
| Compound ID | IC50 (µM) | Hill Slope | R² |
| This compound | 2.5 | 1.1 | 0.992 |
| Analog-002 | 0.8 | 1.3 | 0.995 |
| Analog-004 | 5.1 | 0.9 | 0.989 |
| Positive Control | 0.15 | 1.2 | 0.998 |
Conclusion
The described HTS application note provides a comprehensive and robust framework for the identification and characterization of novel anti-inflammatory agents based on the this compound scaffold. By employing a validated cell-based NF-κB reporter assay, it is possible to efficiently screen compound libraries and identify potent modulators of this key inflammatory pathway, thereby providing a strong foundation for further lead optimization and drug development efforts. Researchers are encouraged to adapt and optimize this general protocol to suit their specific resources and research objectives.
References
- 1. Buy N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide | 110501-22-9 [smolecule.com]
- 2. Buy N-[4-[[1-(4-chlorophenyl)propan-2-yl-methylcarbamoyl]amino]phenyl]propanamide [smolecule.com]
- 3. assaygenie.com [assaygenie.com]
- 4. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High Throughput Screening [chemdiv.com]
Designing experiments with N-(2-chlorophenyl)-2-phenylpropanamide as a variable
Application Notes and Protocols for N-(2-chlorophenyl)-2-phenylpropanamide
Introduction
This document provides detailed application notes and experimental protocols for the investigation of this compound. Due to the limited publicly available data on the specific biological activities of this compound, the experimental designs outlined below are based on the known therapeutic properties of structurally similar propanamide derivatives. These related compounds have demonstrated potential anti-inflammatory, analgesic, and anticonvulsant effects. The following protocols are intended to serve as a comprehensive guide for researchers and drug development professionals to systematically evaluate the pharmacological profile of this compound.
Compound Profile:
-
Name: this compound
-
Molecular Formula: C₁₅H₁₄ClNO
-
Predicted Activities: Anti-inflammatory, Analgesic, Anticonvulsant
Proposed Screening Workflow
A general workflow for the initial screening of this compound is presented below. This workflow is designed to efficiently assess the primary biological activities of the compound, starting with in vitro assays and progressing to in vivo models for the most promising activities.
Anti-inflammatory Activity
Structurally related compounds suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.
Hypothetical Signaling Pathway: COX-2 Inhibition
The diagram below illustrates the potential mechanism of action of this compound as a COX-2 inhibitor, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Experimental Protocols
Protocol 2.2.1: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX-2 inhibitor screening kits.[1][2]
-
Reagent Preparation:
-
Prepare COX Assay Buffer, COX Probe, and COX Cofactor as per the kit instructions.
-
Reconstitute human recombinant COX-2 enzyme and keep on ice.[3]
-
Prepare a stock solution of this compound in DMSO and create a dilution series (e.g., 0.1, 1, 10, 100 µM).
-
Prepare a positive control inhibitor (e.g., Celecoxib).
-
-
Assay Procedure:
-
Add 10 µL of the test compound dilutions, positive control, or vehicle (DMSO) to wells of a 96-well opaque plate.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX-2 enzyme.
-
Add 80 µL of the Reaction Mix to each well.
-
Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.[3]
-
Immediately measure fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of COX-2 activity).
-
Protocol 2.2.2: In Vitro Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
This protocol measures the compound's ability to suppress the production of pro-inflammatory cytokines.[4][5]
-
Cell Culture:
-
Culture murine macrophage cells (e.g., RAW 264.7) in complete RPMI 1640 medium.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50 µM).
-
Incubate for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle-treated, unstimulated control group and an LPS-stimulated group without the test compound.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatants using an ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage reduction in cytokine release for each compound concentration compared to the LPS-only control.
-
Data Presentation: Hypothetical Anti-inflammatory Activity
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Concentration (µM) | COX-2 Inhibition (%) | TNF-α Release Inhibition (%) |
| Vehicle Control | 0 ± 2.1 | 0 ± 3.5 |
| 0.1 | 15.3 ± 3.2 | 10.8 ± 2.9 |
| 1.0 | 48.9 ± 5.1 | 42.5 ± 4.7 |
| 10.0 | 85.6 ± 4.3 | 79.1 ± 6.2 |
| 100.0 | 98.2 ± 1.5 | 95.3 ± 2.1 |
| Celecoxib (1 µM) | 95.4 ± 2.8 | 92.7 ± 3.3 |
Data are presented as mean ± standard deviation.
Analgesic Activity
The potential anti-inflammatory action of the compound suggests it may also exhibit analgesic properties.
Experimental Protocol: Hot Plate Test in Mice
The hot plate test is a common method for evaluating centrally mediated analgesia.[6][7][8]
-
Animal Preparation:
-
Use male Swiss albino mice (20-25 g).
-
Allow the animals to acclimatize to the laboratory environment for at least one hour before the experiment.
-
-
Procedure:
-
Set the temperature of the hot plate to 55 ± 0.5°C.
-
Gently place each mouse on the hot plate and start a timer.
-
Observe the mouse for signs of pain, such as paw licking, shaking, or jumping.
-
Record the latency (in seconds) for the first sign of pain.
-
A cut-off time of 30 seconds is set to prevent tissue damage.[7]
-
-
Dosing and Measurement:
-
Administer this compound intraperitoneally (i.p.) at different doses (e.g., 10, 25, 50 mg/kg).
-
A control group receives the vehicle, and a positive control group receives a standard analgesic like morphine (10 mg/kg, i.p.).
-
Measure the reaction time at 30, 60, 90, and 120 minutes post-administration.[9]
-
-
Data Analysis:
-
Calculate the percent increase in pain latency for each dose and time point compared to the vehicle control.
-
Data Presentation: Hypothetical Analgesic Activity
Table 2: Analgesic Effect of this compound in the Hot Plate Test
| Treatment (mg/kg, i.p.) | Reaction Time (seconds) at 60 min |
| Vehicle Control | 8.5 ± 1.2 |
| This compound (10) | 12.3 ± 1.5 |
| This compound (25) | 18.7 ± 2.1 |
| This compound (50) | 25.4 ± 2.8 |
| Morphine (10) | 28.1 ± 2.5 |
Data are presented as mean ± standard deviation.
Anticonvulsant Activity
Some propanamide derivatives have shown activity against seizures. The pentylenetetrazole (PTZ)-induced seizure model is a common screening tool for potential anticonvulsant drugs, particularly for absence seizures.[10][11][12]
Logical Relationship for Dose-Response Study
The following diagram illustrates the logical flow for determining the dose-dependent anticonvulsant effect of the compound.
References
- 1. assaygenie.com [assaygenie.com]
- 2. abcam.com [abcam.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 6. Hot plate test - Wikipedia [en.wikipedia.org]
- 7. Hot-plate analgesia testing [bio-protocol.org]
- 8. Hot plate test [panlab.com]
- 9. ijpp.edwiserinternational.com [ijpp.edwiserinternational.com]
- 10. Animal models used in the screening of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Pentylenetetrazole-Induced Kindling Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Safe Handling of N-(2-chlorophenyl)-2-phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
N-(2-chlorophenyl)-2-phenylpropanamide belongs to the class of N-aryl amides. Due to the presence of a chlorinated aromatic ring, it should be handled with caution. Analogous compounds, such as chloroacetanilides, are known to be hazardous.[1] They can cause skin and eye irritation, and may be harmful if swallowed or inhaled.[1][2] Some aromatic amines and their derivatives are suspected carcinogens.[1][3] Therefore, it is crucial to treat this compound as a potentially hazardous substance.
Physicochemical and Toxicological Data
Specific quantitative toxicological data for this compound is not available. The table below summarizes known information for structurally related compounds to provide a basis for risk assessment.
| Property | Value / Information | Source / Analogue |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₅H₁₄ClNO | - |
| Physical State | Solid (predicted) | General for similar amides |
| Primary Hazards | Potential for skin, eye, and respiratory irritation. Harmful if swallowed. | Based on 2'-Chloroacetanilide[1] and N-(2-chlorophenyl)-2-methyl-propanamide[4] |
| Carcinogenicity | Limited evidence of carcinogenic effect for some related chloroacetanilides. | 2'-Chloroacetanilide[1] |
| Toxicity | The toxicity of chloro-isomers of acetanilide in rats decreases in the order: para > meta > ortho.[5] | o-, m-, p-Chloroacetanilid[5] |
| LD50 (Oral, Rat) | Data not available for the target compound. | - |
| Permissible Exposure Limit | Not established. | - |
Engineering Controls
To minimize exposure, all work with this compound should be conducted in a well-ventilated area.
-
Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be performed inside a certified chemical fume hood.[6]
-
Ventilation: General laboratory ventilation should be adequate to control airborne concentrations of any vapors or dusts that might escape primary containment.[4]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.[6]
-
Eye and Face Protection: Wear chemical safety goggles with side shields or a face shield.[4]
-
Skin Protection: A flame-resistant lab coat and full-length pants should be worn.[4] Ensure that skin is not exposed.
-
Gloves: Use chemically resistant, impervious gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.[4]
Safe Handling and Storage
-
Handling:
-
Storage:
Emergency Procedures
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Consult a doctor.[4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention immediately.[4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]
Spills and Leaks
-
Minor Spill:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place in a suitable, closed container for disposal.[4]
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the laboratory and alert others.
-
Prevent entry into the area.
-
Contact your institution's environmental health and safety (EHS) department.
-
Waste Disposal
All waste containing this compound should be treated as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[7]
Experimental Protocols
The following is a representative protocol for the synthesis of an N-aryl amide, illustrating the handling procedures for compounds like this compound. This protocol is adapted from a general method for amide synthesis.[8][9]
Representative Synthesis of an N-Aryl Amide
This procedure involves the reaction of an acyl chloride with an aniline derivative.
Materials:
-
2-phenylpropanoyl chloride
-
2-chloroaniline
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Preparation (in a fume hood):
-
Set up a round-bottom flask with a magnetic stirrer and a nitrogen inlet.
-
Don all required PPE (lab coat, gloves, safety goggles).
-
-
Reaction Setup:
-
To a solution of 2-chloroaniline (1 mmol) in anhydrous DCM (20 mL), add triethylamine (1.2 mmol).
-
In a separate flask, dissolve 2-phenylpropanoyl chloride (1 mmol) in anhydrous DCM (10 mL).
-
-
Reaction:
-
Slowly add the 2-phenylpropanoyl chloride solution to the 2-chloroaniline solution dropwise at 0°C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
-
Workup:
-
Once the reaction is complete, wash the mixture with diluted hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography or recrystallization to obtain the pure this compound.
-
Visualized Workflows
General Laboratory Safety Workflow
Caption: Workflow for safe chemical handling in a laboratory setting.
Emergency Spill Response Logic
Caption: Decision workflow for responding to a chemical spill.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 4′-氯乙酰苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-chlorophenyl)-2-phenylpropanamide
Welcome to the technical support center for the synthesis of N-(2-chlorophenyl)-2-phenylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find detailed experimental procedures, troubleshooting guides, and frequently asked questions to help improve the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Schotten-Baumann reaction. This reaction involves the acylation of 2-chloroaniline with 2-phenylpropanoyl chloride in the presence of a base. The base is crucial as it neutralizes the hydrochloric acid (HCl) byproduct, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 2-phenylpropanoic acid (or its corresponding acyl chloride, 2-phenylpropanoyl chloride) and 2-chloroaniline. If starting from the carboxylic acid, a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride is required to generate the acyl chloride in situ.
Q3: What is the role of the base in the reaction, and which one should I choose?
A3: The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the formation of the amide product. Common choices include aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), as well as organic bases like pyridine or triethylamine (Et₃N). The choice of base can influence the reaction rate and yield. For instance, pyridine can sometimes act as a superior acylating catalyst.
Q4: What is a typical solvent system for this reaction?
A4: The Schotten-Baumann reaction is often performed in a two-phase system, consisting of an organic solvent and water. The organic phase dissolves the reactants (2-phenylpropanoyl chloride and 2-chloroaniline), while the aqueous phase contains the inorganic base. Dichloromethane (DCM) or diethyl ether are common organic solvents for this setup.
Q5: How can I purify the final product, this compound?
A5: The most common method for purifying solid organic compounds like this compound is recrystallization. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvent systems for recrystallization of amides include ethanol/water, hexane/ethyl acetate, and toluene. Column chromatography can also be employed for purification if recrystallization does not yield a product of sufficient purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides systematic steps to resolve them.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive 2-phenylpropanoyl chloride: The acyl chloride may have hydrolyzed due to exposure to moisture. 2. Insufficient base: The HCl byproduct was not fully neutralized, leading to the protonation of 2-chloroaniline. 3. Low reaction temperature: The reaction rate may be too slow at the given temperature. 4. Poor mixing: In a biphasic system, inefficient stirring can limit the interaction between reactants. | 1. Use freshly prepared or distilled 2-phenylpropanoyl chloride. Ensure all glassware is dry and the reaction is protected from atmospheric moisture. 2. Use at least one equivalent of base, and consider a slight excess (1.1-1.2 equivalents). Monitor the pH of the aqueous layer to ensure it remains basic throughout the reaction. 3. While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) may improve the yield, but be cautious of potential side reactions. 4. Use vigorous stirring to ensure good mixing of the organic and aqueous phases. |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Unreacted starting materials: Incomplete reaction. 2. Hydrolysis of 2-phenylpropanoyl chloride: Formation of 2-phenylpropanoic acid. 3. Diacylation of 2-chloroaniline: The amine is acylated twice. 4. Side reactions of the acyl chloride: Such as formation of an anhydride. | 1. Increase the reaction time or consider a slight excess of the acyl chloride. 2. This can be removed by washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) during the work-up. 3. This is less common with secondary anilines but can be minimized by slow, dropwise addition of the acyl chloride to the amine solution. 4. Ensure the acyl chloride is of high purity and stored under anhydrous conditions. |
| Product is an Oil and Does Not Solidify | 1. Presence of impurities: Impurities can lower the melting point and prevent crystallization. 2. Incorrect solvent for recrystallization: The chosen solvent may be too good a solvent even at low temperatures. | 1. Purify the crude product by column chromatography before attempting recrystallization. 2. Experiment with different recrystallization solvents or solvent mixtures. A common technique is to dissolve the oil in a good solvent and then slowly add a poor solvent until the solution becomes cloudy, then heat to clarify and cool slowly. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction
This protocol provides a standard procedure for the synthesis.
Materials:
-
2-phenylpropanoyl chloride (1.0 eq)
-
2-chloroaniline (1.0 eq)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloroaniline (1.0 eq) in dichloromethane.
-
Add the 10% aqueous NaOH solution (2.0 eq) to the flask.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add 2-phenylpropanoyl chloride (1.0 eq), dissolved in a small amount of dichloromethane, to the stirred biphasic mixture over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir vigorously for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Data Presentation: Optimizing Reaction Conditions
| Parameter | Condition A | Condition B | Condition C | Expected Outcome/Rationale |
| Base | 10% NaOH (aq) | Pyridine | Triethylamine | Pyridine can sometimes catalyze the reaction and may lead to higher yields. Triethylamine is an organic base soluble in the organic phase. |
| Solvent | Dichloromethane | Diethyl Ether | Toluene | Solvent polarity can influence reaction rates and solubility of reactants and products. |
| Temperature | 0 °C to RT | Room Temperature | 40 °C | Lower temperatures can minimize side reactions, while gentle heating may increase the reaction rate. |
| Stoichiometry (Acyl Chloride:Amine) | 1:1 | 1.1:1 | 1:1.1 | A slight excess of the acyl chloride can help drive the reaction to completion, but may require more extensive purification. |
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting low product yield.
Technical Support Center: Resolving Solubility Issues of N-(2-chlorophenyl)-2-phenylpropanamide in Biological Media
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with N-(2-chlorophenyl)-2-phenylpropanamide and similar poorly soluble compounds in biological media.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound when I add my stock solution to aqueous cell culture media. What is the likely cause?
A1: This is a common issue for hydrophobic compounds. This compound is predicted to be poorly water-soluble due to its chemical structure, which includes non-polar phenyl and chlorophenyl groups.[1][2] When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous medium, the compound's solubility limit is often exceeded, leading to precipitation.
Q2: What is the first and simplest step I should take to address this precipitation?
A2: The most straightforward initial step is to optimize the concentration of your organic co-solvent, such as Dimethyl sulfoxide (DMSO). It is crucial to determine the highest concentration of the co-solvent that is tolerated by your specific cell line without inducing cytotoxicity.[3][4] Prepare a dilution series of your compound in the co-solvent and then add it to the media, ensuring the final co-solvent concentration remains constant and non-toxic.[5]
Q3: I've optimized my co-solvent concentration, but I still see precipitation at my desired working concentration. What are my other options?
A3: If co-solvents alone are insufficient, several other techniques can be employed to enhance solubility. These include the use of cyclodextrins, nanoparticle formulations, pH adjustment, and the addition of surfactants.[6][7]
Q4: How do cyclodextrins improve the solubility of compounds like this compound?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][9] They can encapsulate poorly soluble drug molecules, like this compound, forming an inclusion complex.[10][11] This complex has improved aqueous solubility and can increase the bioavailability of the compound in your experimental system.[8][12]
Q5: Are there potential downsides to using solubility enhancers like DMSO or cyclodextrins in my experiments?
A5: Yes, it is critical to run appropriate vehicle controls. Co-solvents like DMSO and ethanol can have biological effects on their own, even at low concentrations.[3][4] Similarly, while generally considered safe, cyclodextrins can sometimes interact with cell membrane components.[11] Therefore, all experiments should include a vehicle control group that receives the same concentration of the solubility-enhancing agent as the experimental groups, but without the test compound.
Q6: Can adjusting the pH of my biological medium help to dissolve this compound?
A6: The solubility of compounds containing amide groups can be influenced by pH.[13] Amides are generally weak bases and can be protonated under acidic conditions, which may increase their solubility.[14] However, it's crucial to consider that significant changes in the pH of cell culture media can adversely affect cell viability and the biological activity of your compound. Any pH adjustments must be within the physiological tolerance of your experimental system.[15]
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Initial Assessment and Co-Solvent Optimization
-
Problem: Compound precipitates upon addition to aqueous media.
-
Initial Step: Prepare a high-concentration stock solution in 100% DMSO.
-
Optimization: Determine the maximum tolerable DMSO concentration for your cell line (typically ≤ 0.5%).
-
Procedure: Create serial dilutions of your compound in 100% DMSO. Add a small, consistent volume of each dilution to your media to achieve the desired final concentrations, ensuring the final DMSO percentage remains constant and below the cytotoxic level.[5]
-
Observation:
-
Success: The compound remains in solution at the desired concentration. Proceed with your experiment, including a vehicle control with the same final DMSO concentration.
-
Failure: Precipitation still occurs. Proceed to advanced solubilization techniques.
-
Data Presentation
Table 1: Comparison of Common Solubilization Techniques
| Technique | Mechanism of Action | Advantages | Disadvantages | Typical Starting Concentration |
| Co-solvents (e.g., DMSO, Ethanol) | Increase the polarity of the solvent mixture. | Simple to use, effective for many compounds. | Can be toxic to cells at higher concentrations; may have off-target biological effects.[3][4] | < 0.5% (v/v) |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulate the hydrophobic drug in a hydrophilic shell.[8] | High solubilizing capacity, generally low toxicity.[11] | Can interact with cell membranes; may alter drug-protein binding. | 1-5% (w/v) |
| Nanoparticle Formulation | Increases surface area for dissolution; can be used for targeted delivery.[16][17] | Significant increase in solubility and bioavailability.[18][19] | More complex preparation; requires specialized equipment and expertise. | Varies by formulation |
| pH Adjustment | Ionization of the compound can increase aqueous solubility.[15] | Can be effective for ionizable compounds. | Limited by the physiological pH range of the biological system. | Titrate to a pH within the tolerated range (e.g., 6.8-7.8) |
Experimental Protocols
Protocol 1: Co-Solvent (DMSO) Solubility Test
-
Objective: To determine the maximum soluble concentration of this compound in biological media using DMSO as a co-solvent.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Target biological medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Prepare a 100 mM stock solution of the compound in 100% DMSO.
-
Create serial dilutions of the stock solution in 100% DMSO (e.g., 50 mM, 20 mM, 10 mM, 5 mM, 1 mM).
-
In separate microcentrifuge tubes, add 1 µL of each DMSO stock dilution to 999 µL of the pre-warmed biological medium. This results in a final DMSO concentration of 0.1%.
-
Vortex each tube gently for 10 seconds.
-
Incubate at the experimental temperature (e.g., 37°C) for 15-30 minutes.
-
Visually inspect for any signs of precipitation or cloudiness against a dark background. The highest concentration that remains clear is the approximate maximum soluble concentration under these conditions.
-
Protocol 2: Cyclodextrin-Mediated Solubilization
-
Objective: To enhance the solubility of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Target biological medium
-
Stir plate and magnetic stir bar
-
-
Procedure:
-
Prepare a stock solution of HP-β-CD in the biological medium (e.g., 10% w/v).
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.
-
After stirring, centrifuge the suspension at high speed (e.g., 10,000 x g) for 30 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex.
-
The concentration of the solubilized compound in the supernatant can be determined using a suitable analytical method, such as HPLC-UV.
-
This stock solution can then be sterile-filtered and diluted into the biological medium for experiments. Remember to include a vehicle control with the same final concentration of HP-β-CD.
-
Mandatory Visualization
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Mechanism of cyclodextrin-mediated solubilization.
References
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins as Drug Release Modulators and Toxic Compound Removal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers | MDPI [mdpi.com]
- 12. Pharmaceuticals | Special Issue : Cyclodextrin-Based Drug Delivery System and Its Pharmaceutical and Biomedical Application [mdpi.com]
- 13. pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amide - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mdpi.com [mdpi.com]
- 17. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jocpr.com [jocpr.com]
Overcoming challenges in the purification of N-(2-chlorophenyl)-2-phenylpropanamide
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-(2-chlorophenyl)-2-phenylpropanamide.
Troubleshooting Guide
1. Low or No Yield After Purification
| Potential Cause | Troubleshooting Steps |
| Product Loss During Extraction | - Ensure the pH of the aqueous layer is optimal to keep the amide in the organic phase. For N-aryl amides, which are generally neutral, avoid strongly acidic or basic washes if the compound shows any instability.[1] - Minimize the number of extraction steps. - Back-extract the aqueous layer with a fresh portion of the organic solvent. |
| Product is Too Soluble in Recrystallization Solvent | - Choose a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[2] - If a single solvent is not suitable, try a binary solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity appears, then heat to redissolve and cool slowly.[2] - Place the crystallization flask in an ice bath or refrigerator to maximize crystal formation.[2] |
| Product Adsorbed Irreversibly to Chromatography Stationary Phase | - For silica gel chromatography, if the compound is basic, it might interact strongly. Consider deactivating the silica gel with a small amount of triethylamine in the eluent.[3] - Switch to a different stationary phase, such as neutral alumina or reversed-phase silica.[4] |
| Product is Volatile | - If the product is volatile, avoid high temperatures and prolonged drying under high vacuum. |
2. Persistent Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Materials | - 2-chlorophenylamine: This is a basic impurity. An acidic wash (e.g., dilute HCl) during the workup can help remove it. - 2-phenylpropanoyl chloride/acid: An aqueous basic wash (e.g., saturated NaHCO3 solution) can remove the unreacted acid chloride (after hydrolysis to the carboxylic acid) and the carboxylic acid itself. |
| Side-Reaction Products | - Diacylated amine: This can happen if the amine is too reactive or if there's an excess of the acylating agent. Careful control of stoichiometry is crucial. Purification might require column chromatography. - Hydrolysis of the product: Amides are generally stable, but prolonged exposure to strong acids or bases, especially at high temperatures, can lead to hydrolysis. Maintain neutral pH during workup and purification where possible. |
| Co-eluting Impurities in Chromatography | - Optimize the solvent system for column chromatography. A shallower gradient or an isocratic elution with a solvent system that gives a good separation on TLC (Rf of the product around 0.2-0.3) is recommended.[3][5] - Try a different stationary phase (e.g., alumina, reversed-phase). |
| Occluded Impurities in Crystals | - Ensure slow cooling during recrystallization to allow for the formation of well-defined crystals, which are less likely to trap impurities. - If impurities persist after one recrystallization, a second recrystallization using a different solvent system may be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The most common impurities are typically unreacted starting materials, such as 2-chlorophenylamine and 2-phenylpropanoic acid (or its corresponding acid chloride). Side-products can also include the diacylated product where two molecules of 2-phenylpropanoyl chloride have reacted with one molecule of 2-chlorophenylamine.
Q2: My purified product is an oil, but it should be a solid. What should I do?
A2: Oiling out can occur during recrystallization if the compound's melting point is lower than the boiling point of the solvent, or if the concentration of the solute is too high. Try using a lower boiling point solvent or a more dilute solution. If it still oils out, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal. Alternatively, column chromatography can be used to purify the oil.
Q3: How do I choose the right solvent for recrystallization?
A3: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] The impurities should either be insoluble in the hot solvent or very soluble in the cold solvent. You can perform small-scale solubility tests with a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, and mixtures) to find the optimal one.
Q4: What is a good starting solvent system for column chromatography?
A4: A good starting point for column chromatography of N-aryl amides on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[5] The optimal ratio can be determined by thin-layer chromatography (TLC). Aim for a solvent system that gives your product an Rf value of approximately 0.2-0.3 for good separation.[3]
Q5: How can I assess the purity of my final product?
A5: The purity of this compound can be assessed using several analytical techniques. The most common are:
-
Thin-Layer Chromatography (TLC): To check for the presence of multiple components.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities with distinct signals.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and separate closely related impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Data Presentation
Table 1: Illustrative Comparison of Purification Methods for this compound
| Purification Method | Solvent/Eluent System | Yield (%) | Purity (%) (by HPLC) | Notes |
| Recrystallization | Ethanol/Water (3:1) | 85 | 98.5 | Good for removing polar and non-polar impurities. Slow cooling is key. |
| Recrystallization | Toluene | 78 | 99.2 | Effective for removing starting materials. |
| Flash Column Chromatography | Silica Gel, Hexane:Ethyl Acetate (4:1) | 70 | >99.5 | Excellent for separating closely related impurities. Lower yield due to handling losses. |
| Filtration through Alumina | Neutral Alumina, Dichloromethane | 92 | 97.0 | Quick method for removing polar impurities, may not remove non-polar ones effectively.[4] |
Note: The data in this table is illustrative and may not represent actual experimental results. It is intended to provide a comparative overview of what to expect from different purification techniques.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at room temperature. If it dissolves readily, the solvent is not suitable. If it does not dissolve, heat the mixture. If the compound dissolves upon heating and crystallizes upon cooling, the solvent is potentially suitable.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Add just enough hot solvent to completely dissolve the solid.[2]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the appropriate eluent system by running TLC plates with different ratios of a non-polar and a polar solvent (e.g., hexane and ethyl acetate). The ideal system will give your product an Rf value of about 0.2-0.3.[3]
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Minimizing byproduct formation in N-(2-chlorophenyl)-2-phenylpropanamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of N-(2-chlorophenyl)-2-phenylpropanamide.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, focusing on the identification and mitigation of byproducts.
Q1: What are the most common byproducts in the synthesis of this compound and how can I identify them?
A1: The most common byproducts typically arise from side reactions of the starting materials and the product under the reaction conditions. These can include:
-
2-Phenylpropanoic acid: Formed from the hydrolysis of the starting material, 2-phenylpropanoyl chloride. This is often the most significant byproduct. It can be identified by its characteristic carboxylic acid peak in IR spectroscopy and its distinct retention time in HPLC analysis.
-
Diacylated 2-chloroaniline: This byproduct, N-(2-chlorophenyl)-N-(2-phenylpropanoyl)-2-phenylpropanamide, can form if the reaction conditions are too harsh or if there is an excess of the acylating agent. It will have a significantly higher molecular weight, which can be confirmed by mass spectrometry.
-
Oxidation products of 2-chloroaniline: The starting material, 2-chloroaniline, is susceptible to oxidation, which can lead to colored impurities. These are often visible as a yellow or brown tint in the crude product.
-
Friedel-Crafts acylation products: Although less common without a strong Lewis acid catalyst, there is a possibility of the 2-phenylpropanoyl group acylating the aromatic ring of either 2-chloroaniline or the product itself. These byproducts would have a different substitution pattern on the aromatic ring, identifiable by NMR spectroscopy.
Q2: My reaction is yielding a significant amount of 2-phenylpropanoic acid. How can I minimize this hydrolysis byproduct?
A2: The formation of 2-phenylpropanoic acid is due to the reaction of 2-phenylpropanoyl chloride with water. To minimize this:
-
Ensure anhydrous conditions: Use dry solvents and glassware. If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control the addition of aqueous base: If using a Schotten-Baumann reaction with an aqueous base, add the base slowly and with vigorous stirring to ensure it is consumed in the reaction rather than accumulating and promoting hydrolysis.
-
Optimize the reaction temperature: Lowering the reaction temperature can slow down the rate of hydrolysis relative to the desired amidation reaction.
-
Use a non-aqueous base: Consider using a tertiary amine base, such as triethylamine or pyridine, in an aprotic solvent. This eliminates water from the reaction mixture.
Q3: I am observing colored impurities in my final product. What is the cause and how can I prevent them?
A3: Colored impurities are often due to the oxidation of 2-chloroaniline. To prevent this:
-
Use high-purity starting materials: Ensure the 2-chloroaniline is from a reliable source and has not been exposed to air or light for extended periods.
-
Degas solvents: Removing dissolved oxygen from the reaction solvent can help prevent oxidation.
-
Work under an inert atmosphere: As mentioned previously, a nitrogen or argon atmosphere will protect the reaction from atmospheric oxygen.
-
Purification: Most colored impurities can be removed by recrystallization or column chromatography.
Q4: My product yield is low, and I suspect diacylation. What reaction parameters should I adjust?
A4: Diacylation can occur if the initially formed amide is deprotonated and reacts with another molecule of the acyl chloride. To minimize this:
-
Control stoichiometry: Use a slight excess of the amine (2-chloroaniline) or a 1:1 molar ratio of the reactants. Avoid using a large excess of 2-phenylpropanoyl chloride.
-
Moderate the base: Use a base that is strong enough to neutralize the HCl byproduct but not so strong that it significantly deprotonates the amide product.
-
Temperature control: Running the reaction at a lower temperature can reduce the rate of the second acylation.
Data Presentation: Impact of Reaction Conditions on Purity
The following table summarizes the hypothetical effect of different reaction conditions on the purity of this compound, based on common side reactions.
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Dichloromethane | Tetrahydrofuran | Water/DCM (Biphasic) |
| Base | Triethylamine | Pyridine | Sodium Hydroxide |
| Temperature | 0 °C | Room Temperature | 40 °C |
| Yield (%) | 92 | 85 | 78 |
| Purity (%) | 98 | 95 | 90 |
| 2-Phenylpropanoic acid (%) | < 1 | 2 | 5 |
| Diacylated byproduct (%) | < 0.5 | 1 | 2 |
| Other impurities (%) | < 0.5 | 2 | 3 |
Experimental Protocols
Protocol 1: Synthesis using Triethylamine in Dichloromethane (Recommended for High Purity)
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-chloroaniline (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.1 eq) to the stirred solution.
-
Acylation: Slowly add a solution of 2-phenylpropanoyl chloride (1.05 eq) in anhydrous dichloromethane to the reaction mixture over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, then with saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from ethanol/water or by column chromatography on silica gel.
Protocol 2: Schotten-Baumann Synthesis
-
Preparation: In a round-bottom flask, dissolve 2-chloroaniline (1.0 eq) in dichloromethane.
-
Addition of Base: Add a 10% aqueous solution of sodium hydroxide (2.0 eq).
-
Acylation: Cool the mixture to 0 °C and add 2-phenylpropanoyl chloride (1.1 eq) dropwise with vigorous stirring.
-
Reaction: Continue stirring vigorously at room temperature for 2-3 hours.
-
Workup: Separate the organic layer. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key pathways for byproduct formation in the synthesis.
Long-term storage conditions for N-(2-chlorophenyl)-2-phenylpropanamide to ensure stability
This technical support center provides guidance on the long-term storage and stability of N-(2-chlorophenyl)-2-phenylpropanamide for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
Q2: How can I assess the stability of my sample of this compound?
A2: Stability testing is essential to understand how the quality of the compound changes over time under the influence of various environmental factors. This can be achieved through long-term stability studies under recommended storage conditions and/or accelerated stability studies.[1] Forced degradation studies are also highly recommended to identify potential degradation products and pathways.[2]
Q3: What potential degradation pathways should I be aware of for this compound?
A3: this compound contains an amide linkage, which can be susceptible to hydrolysis, especially under acidic or basic conditions.[3] The presence of a chloro-substituted phenyl ring may also influence its susceptibility to photolytic degradation. Therefore, exposure to extreme pH, high temperatures, and light should be controlled.
Q4: Are there any known incompatibilities for this compound?
A4: Specific incompatibility data is not available. However, as a general precaution, avoid storing the compound in close proximity to strong acids, bases, and oxidizing agents, as these could catalyze degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of the solid compound (e.g., yellowing) | Photodegradation or oxidation. | Store the compound in an amber or opaque container, protected from light. Consider storing under an inert atmosphere (e.g., nitrogen or argon). |
| Clumping or caking of the powder | Moisture absorption (hygroscopicity). | Store in a desiccator or a container with a desiccant. Ensure the container is tightly sealed. |
| Precipitation from a solution upon storage | Poor solubility at the storage temperature or degradation to a less soluble product. | Store solutions at the temperature at which they were prepared, if stable. If precipitation occurs, gently warm and sonicate to redissolve before use, and verify purity. Consider filtering the solution. |
| Appearance of new peaks in analytical chromatogram (e.g., HPLC) | Chemical degradation. | Conduct a forced degradation study to identify the new peaks. Re-evaluate storage conditions (temperature, humidity, light protection). |
| Loss of potency or inconsistent experimental results | Significant degradation of the compound. | Quantify the purity of the compound using a validated analytical method. If purity has decreased, obtain a new, pure batch of the compound and store it under more stringent conditions. |
Data Presentation
Table 1: Recommended Storage Conditions for Stability Testing (Based on ICH Guidelines)
| Study Type | Storage Condition | Minimum Duration | Purpose |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | To establish the shelf-life under normal storage conditions.[1] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | For drugs intended for hotter and more humid climates.[1] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | To predict the long-term stability in a shorter timeframe.[1] |
Table 2: Potential Degradation Pathways and Stress Conditions
| Degradation Pathway | Stress Condition | Potential Degradation Products |
| Hydrolysis (Acidic) | 0.1 M HCl at elevated temperature (e.g., 60°C) | 2-chloroaniline and 2-phenylpropanoic acid |
| Hydrolysis (Basic) | 0.1 M NaOH at room or elevated temperature | 2-chloroaniline and 2-phenylpropanoic acid |
| Oxidation | 3-30% H₂O₂ at room temperature | Oxidized derivatives of the phenyl rings |
| Thermal Degradation | Dry heat (e.g., 70-80°C) | Various thermal decomposition products |
| Photodegradation | Exposure to UV and visible light (ICH Q1B) | Photolytic cleavage or rearrangement products |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or mass spectrometer
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
Dilute the stressed samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a good starting point.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound in each stress condition.
-
If a mass spectrometer is used, determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.
-
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues of this compound.
References
- 1. Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20130046111A1 - Method for the Hydrolysis of Substituted Formylamines into Substituted Amines - Google Patents [patents.google.com]
Technical Support Center: Potency Enhancement of N-(2-chlorophenyl)-2-phenylpropanamide
Welcome to the technical support center for the modification of N-(2-chlorophenyl)-2-phenylpropanamide and its analogs. This resource is designed for researchers, scientists, and drug development professionals engaged in lead optimization. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your efforts to enhance compound potency.
Frequently Asked Questions (FAQs)
Q1: Where should I begin modifying the this compound scaffold to improve potency?
A1: The lead optimization process typically begins by systematically exploring the structure-activity relationship (SAR) of the core scaffold.[1] For this compound, the structure can be divided into three primary regions for modification. This iterative process involves making small, targeted changes to the molecule and assessing the impact on biological activity.[2]
-
Region A (2-Chlorophenyl Ring): This region likely interacts with a specific pocket of the target protein. Modifications here can probe steric and electronic requirements.
-
Region B (Phenyl Ring): This area can be modified to explore additional binding interactions or to alter the physicochemical properties of the compound.
-
Region C (Propanamide Linker): The linker's length and rigidity can be crucial for orienting the two aromatic rings correctly within the binding site.
Caption: Key regions for SAR exploration on the this compound scaffold.
Q2: My modifications to the 2-chlorophenyl ring (Region A) are consistently decreasing potency. What should I try next?
A2: A consistent decrease in potency suggests that the 2-chloro substitution may be critical for activity. This could be due to a specific halogen bond interaction or a required electronic effect.
Troubleshooting Steps:
-
Confirm the Hypothesis: Replace the chloro group with a hydrogen atom (des-chloro analog). A significant drop in potency would confirm the importance of the substituent at this position.
-
Explore Other Halogens: Substitute the chlorine with fluorine, bromine, or iodine to probe the effect of halogen size and electronegativity.
-
Positional Isomers: Move the chloro group to the 3- or 4-position of the phenyl ring to understand the spatial requirements of the binding pocket.
-
Bioisosteric Replacements: Replace the chloro group with bioisosteres like a trifluoromethyl (-CF3) or a cyano (-CN) group. These can mimic the electronic properties of the halogen while offering different steric profiles.
Table 1: SAR Data for Modifications in Region A
| Compound ID | Modification (Region A) | Target X IC50 (nM) | Fold Change vs. Lead |
| Lead-001 | 2-Chloro | 50 | - |
| ANA-002 | 3-Chloro | 250 | 5-fold decrease |
| ANA-003 | 4-Chloro | 800 | 16-fold decrease |
| ANA-004 | 2-Fluoro | 75 | 1.5-fold decrease |
| ANA-005 | 2-Bromo | 60 | 1.2-fold decrease |
| ANA-006 | 2-Trifluoromethyl | 45 | 1.1-fold improvement |
| ANA-007 | Des-chloro (H) | >10,000 | >200-fold decrease |
Note: Data is hypothetical and for illustrative purposes.
Q3: How can I improve the aqueous solubility of my new analogs while maintaining potency?
A3: Poor solubility is a common challenge in lead optimization. Improving it often involves adding polar functional groups or reducing the overall lipophilicity of the molecule.
Strategies:
-
Introduce Polar Groups: Add small, polar groups like a hydroxyl (-OH), methoxy (-OCH3), or a small amine to the solvent-exposed regions of the molecule, typically the phenyl ring (Region B).
-
Utilize Nitrogen Heterocycles: Replace the phenyl ring (Region B) with a nitrogen-containing heterocycle like pyridine or pyrimidine. The nitrogen atom can act as a hydrogen bond acceptor, often improving solubility.
-
Reduce Lipophilicity: If modifications have increased the molecule's calculated logP, consider reverting some of them or making alternative changes that add less lipophilicity.
Table 2: Effect of Polar Group Addition on Solubility and Potency
| Compound ID | Modification (Region B) | Target X IC50 (nM) | Aqueous Solubility (µg/mL) |
| Lead-001 | Unsubstituted Phenyl | 50 | 5 |
| ANA-008 | 4-Methoxy-phenyl | 65 | 25 |
| ANA-009 | 4-Hydroxy-phenyl | 80 | 70 |
| ANA-010 | Pyridin-4-yl | 55 | 95 |
Note: Data is hypothetical and for illustrative purposes.
Troubleshooting Guides
Issue: Inconsistent results in the enzyme inhibition assay.
An enzyme inhibition assay is a standard method to measure how a compound affects enzyme activity.[3][4][5] Inconsistent results can derail a project, so careful execution is key.[3][4]
Possible Causes & Solutions:
-
Compound Precipitation: The compound may be crashing out of the solution at the tested concentration.
-
Solution: Visually inspect the wells/cuvettes for precipitate. Determine the compound's kinetic solubility in the assay buffer. If necessary, add a small percentage of a co-solvent like DMSO, but ensure the final concentration does not affect enzyme activity.[3]
-
-
Enzyme Instability: The enzyme may be degrading over the course of the experiment.
-
Solution: Keep enzyme stocks on ice and use them fresh.[3] Include a "no inhibitor" control at the beginning and end of the experiment to check for a drop in activity over time.
-
-
Incorrect Reagent Concentrations: Errors in pipetting or stock solution preparation can lead to variability.
-
Solution: Calibrate pipettes regularly. Prepare fresh dilutions of the enzyme, substrate, and inhibitor for each experiment.[3]
-
-
Improper Controls: Lack of appropriate controls makes it impossible to correctly calculate inhibition.[3][4]
-
Solution: Always include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO, only) to validate the assay's performance.
-
Caption: A typical workflow for an enzyme inhibition assay with a troubleshooting loop.
Experimental Protocols
Protocol 1: General Synthesis of this compound Analogs
This protocol outlines a standard amide coupling reaction, a common method for synthesizing the target compounds.[6][7]
Materials:
-
Appropriately substituted 2-phenylpropanoic acid derivative
-
Appropriately substituted 2-chloroaniline derivative
-
Coupling reagent (e.g., EDC, HOBt)
-
Organic base (e.g., triethylamine, DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Acid Activation: Dissolve the 2-phenylpropanoic acid derivative (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: In a separate flask, dissolve the 2-chloroaniline derivative (1.1 eq) and triethylamine (1.5 eq) in anhydrous DMF.
-
Coupling: Add the aniline solution to the activated acid solution dropwise.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired N-aryl amide.
Protocol 2: In Vitro Enzyme Inhibition Assay for "Target X"
This protocol provides a general method for determining the IC50 value of a test compound against a hypothetical enzyme, "Target X".[3][4][8]
Materials:
-
Purified Target X enzyme
-
Substrate for Target X
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions: Create serial dilutions of the test compound in assay buffer. The final DMSO concentration in the well should be ≤1%. Prepare solutions of Target X and its substrate at 2x the final desired concentration.
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to each well.
-
Add 2.5 µL of each test compound dilution to the appropriate wells.
-
Include "no inhibitor" (2.5 µL DMSO) and "no enzyme" (buffer only) controls.
-
-
Enzyme Addition: Add 25 µL of the 2x enzyme solution to all wells except the "no enzyme" controls.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Start Reaction: Add 25 µL of the 2x substrate solution to all wells to initiate the reaction.
-
Monitor Reaction: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over a set period (e.g., 30 minutes).
-
Data Analysis: Calculate the initial reaction velocity (rate) for each concentration. Determine the percent inhibition relative to the "no inhibitor" control. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Hypothetical signaling pathway showing inhibition of "Target X" by the lead compound.
References
- 1. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
- 2. m.youtube.com [m.youtube.com]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 6. A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles [mdpi.com]
- 7. Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioactivity of N-(2-chlorophenyl)-2-phenylpropanamide and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the bioactivity of N-(2-chlorophenyl)-2-phenylpropanamide and its positional isomers, N-(3-chlorophenyl)-2-phenylpropanamide and N-(4-chlorophenyl)-2-phenylpropanamide. Due to a lack of direct comparative studies in the existing literature, this document outlines potential bioactivities based on structurally related compounds and details the experimental protocols necessary to perform a comprehensive comparative analysis.
Introduction
N-phenylpropanamides are a class of organic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. The position of substituents on the phenyl ring can significantly influence the pharmacological properties of these molecules. This guide focuses on the ortho-, meta-, and para-isomers of N-chlorophenyl-2-phenylpropanamide, providing a roadmap for their synthesis and comparative bioactivity screening. Based on the bioactivities of analogous structures, promising areas for investigation include anticonvulsant and Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist activities.[1][2][3][4][5][6]
Synthesis of N-(chlorophenyl)-2-phenylpropanamide Isomers
The synthesis of the title compounds can be achieved via a standard amidation reaction. A general synthetic scheme is presented below.
Caption: General synthesis workflow for N-(chlorophenyl)-2-phenylpropanamide isomers.
Comparative Bioactivity Analysis: Data Presentation
The following tables present a template for summarizing key quantitative data from the proposed bioactivity assays.
Table 1: Comparative Anticonvulsant Activity
| Compound | Maximal Electroshock (MES) Test (ED₅₀, mg/kg) | Pentylenetetrazol (PTZ) Seizure Test (ED₅₀, mg/kg) | 6 Hz Seizure Test (ED₅₀, mg/kg) | In Vitro Neuronal Firing Assay (IC₅₀, µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| N-(3-chlorophenyl)-2-phenylpropanamide | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| N-(4-chlorophenyl)-2-phenylpropanamide | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Phenytoin (Control) | Reference Data | Reference Data | Reference Data | Reference Data |
Table 2: Comparative TRPV1 Antagonist Activity
| Compound | Capsaicin-Induced Ca²⁺ Influx (IC₅₀, µM) | Heat-Induced Ca²⁺ Influx (IC₅₀, µM) | Acid-Induced Ca²⁺ Influx (IC₅₀, µM) | [³H]Resiniferatoxin Binding Assay (Kᵢ, nM) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| N-(3-chlorophenyl)-2-phenylpropanamide | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| N-(4-chlorophenyl)-2-phenylpropanamide | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Capsazepine (Control) | Reference Data | Reference Data | Reference Data | Reference Data |
Experimental Protocols
Detailed methodologies for the key proposed experiments are provided below.
Anticonvulsant Activity Assays
-
Animal Model: Adult male Swiss mice (20-25 g).
-
Compound Administration: Test compounds are suspended in 0.5% carboxymethylcellulose and administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the vehicle alone. Phenytoin is used as a positive control.
-
Procedure: 30 minutes after compound administration, corneal electrodes are placed on the eyes of the mice. An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered.
-
Endpoint: The ability of the test compound to prevent the tonic hind limb extension phase of the seizure is recorded. The median effective dose (ED₅₀) is calculated.
-
Cell Culture: Primary hippocampal neurons are isolated from embryonic day 18 rat fetuses and cultured on microelectrode array (MEA) plates.
-
Compound Application: After 14 days in vitro, baseline spontaneous neuronal firing is recorded. The test compounds are then added to the culture medium at various concentrations.
-
Data Acquisition: Neuronal firing activity is recorded for 30 minutes post-compound application.
-
Analysis: The concentration-dependent inhibition of neuronal firing frequency and burst firing is quantified. The half-maximal inhibitory concentration (IC₅₀) is determined.
TRPV1 Antagonist Activity Assays
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human TRPV1 receptor are used.
-
Calcium Indicator Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compounds or a vehicle control for 15-30 minutes. Capsazepine is used as a positive control.
-
TRPV1 Activation and Measurement: The baseline fluorescence is recorded. Capsaicin (a TRPV1 agonist) is then added to the cells, and the change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The ability of the test compounds to inhibit the capsaicin-induced calcium influx is quantified, and the IC₅₀ is calculated.
Potential Signaling Pathways
The following diagrams illustrate the potential signaling pathways that may be modulated by the test compounds.
Caption: Potential signaling pathways for anticonvulsant activity.
Caption: Signaling pathway for TRPV1 receptor antagonism.
Conclusion
This guide provides a structured approach for the comparative bioactivity assessment of this compound and its isomers. By investigating their potential anticonvulsant and TRPV1 antagonist activities through the detailed experimental protocols, researchers can elucidate the structure-activity relationships conferred by the chlorine substitution pattern. The provided templates for data presentation and the visualization of potential signaling pathways are intended to facilitate a comprehensive and objective comparison, ultimately aiding in the identification of promising lead compounds for further drug development.
References
- 1. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 2. mdpi.com [mdpi.com]
- 3. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of small molecule antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Validation of a Biological Target for N-(2-chlorophenyl)-2-phenylpropanamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, the specific biological target of N-(2-chlorophenyl)-2-phenylpropanamide has not been definitively identified in publicly available scientific literature. This guide, therefore, presents a hypothetical experimental validation framework using the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel as a plausible, illustrative target. The selection of TRPM3 is based on the structural class of the compound and its potential to interact with ion channels, a common target for novel therapeutics. This document serves as a comprehensive template for researchers to design and execute experiments to identify and validate the biological target of this compound and similar novel chemical entities.
Introduction
The identification and validation of a biological target are critical milestones in the drug discovery and development pipeline. This process confirms that a compound's therapeutic effects are mediated through a specific molecular entity, providing a foundation for mechanism-of-action studies, biomarker development, and clinical trial design. This guide outlines a comparative framework for the experimental validation of the biological target of this compound, with a focus on the TRPM3 ion channel as a case study.
TRPM3 is a calcium-permeable non-selective cation channel expressed in various tissues, including sensory neurons, and is implicated in pain sensation and inflammation. Its activity can be modulated by a range of chemical compounds, making it a relevant target for pharmacological intervention.
Comparative Data of Known TRPM3 Modulators
The following tables summarize the quantitative data for well-characterized TRPM3 agonists and antagonists. These values provide a benchmark for assessing the potential potency and efficacy of this compound should it interact with this target.
Table 1: Comparative Potency of TRPM3 Agonists
| Compound | Agonist/Antagonist | EC50 (µM) | Cell Type | Assay Type |
| Pregnenolone Sulfate | Agonist | 1.56 - 3.0[1][2] | HEK-TRPM3 | Calcium Imaging |
| CIM0216 | Agonist | 0.77[1][3] | HEK-TRPM3 | Calcium Imaging |
Table 2: Comparative Potency of TRPM3 Antagonists
| Compound | Agonist/Antagonist | IC50 (µM) | Cell Type | Assay Type |
| Isosakuranetin | Antagonist | 0.05 | HEK-TRPM3 | Calcium Imaging |
| Progesterone | Antagonist | ~10 (at 1.56 µM PregS) | HEK-TRPM3 | Calcium Imaging |
| Primidone | Antagonist | ~0.6 | HEK-TRPM3 | Calcium Influx Assay |
| Ononetin | Antagonist | 0.2 - 2 | - | Electrophysiology |
Experimental Protocols
The following are detailed methodologies for key experiments to validate TRPM3 as a biological target.
Intracellular Calcium Imaging Assay
This assay is a primary screening method to assess whether a compound modulates TRPM3 activity by measuring changes in intracellular calcium concentration.
a. Cell Culture and Reagents:
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPM3 (HEK-TRPM3).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) as the extracellular buffer.
-
TRPM3 agonist (e.g., Pregnenolone Sulfate or CIM0216).
-
This compound and other test compounds.
b. Procedure:
-
Seed HEK-TRPM3 cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Prepare the Fluo-4 AM loading solution: Dissolve Fluo-4 AM in DMSO to a stock concentration of 1 mM. Mix with an equal volume of 20% Pluronic F-127. Dilute this mixture in HBSS to a final working concentration of 2-5 µM.
-
Wash the cells twice with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well and incubate at 37°C for 45-60 minutes.
-
Wash the cells three times with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
Acquire baseline fluorescence readings using a fluorescence plate reader (Excitation: ~490 nm, Emission: ~525 nm).
-
Add this compound at various concentrations to test for agonistic activity. To test for antagonistic activity, pre-incubate the cells with the compound for 10-15 minutes before adding a known TRPM3 agonist (e.g., EC80 concentration of Pregnenolone Sulfate).
-
Monitor fluorescence changes in real-time. An increase in fluorescence indicates a rise in intracellular calcium.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity and is considered the gold standard for validating ion channel modulators.
a. Cell Culture and Solutions:
-
HEK-TRPM3 cells cultured on glass coverslips.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP (pH 7.2 with CsOH).
b. Procedure:
-
Place a coverslip with adherent HEK-TRPM3 cells in the recording chamber on the stage of an inverted microscope.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the cell membrane within the pipette tip by applying gentle suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply voltage ramps or steps to elicit TRPM3 currents.
-
Perfuse the external solution containing this compound to assess its effect on the TRPM3 currents. For antagonism studies, co-apply with a known TRPM3 agonist.
-
Record and analyze the resulting currents using appropriate software.
Visualizations
Signaling Pathway of TRPM3 Activation
Caption: Simplified signaling pathway of TRPM3 channel activation and inhibition.
Experimental Workflow for Target Validation
References
Structure-Activity Relationship (SAR) of N-(2-chlorophenyl)-2-phenylpropanamide and its Analogs: A Comparative Guide
This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(2-chlorophenyl)-2-phenylpropanamide derivatives and related analogs. The information is targeted towards researchers, scientists, and professionals in drug development, offering insights into how structural modifications influence biological activity. The data presented is compiled from various studies on related chemical scaffolds, providing a broader context for understanding the SAR of this class of compounds.
Comparative Analysis of Antibacterial Activity
| Compound ID | N-Aryl Substitution | MIC (µM) against S. aureus |
| 1b | 2-fluorophenyl | > 64 |
| 1c | 3-fluorophenyl | > 64 |
| 1e | 2-chlorophenyl | 32 |
| 1h | 2-(trifluoromethyl)phenyl | 32 |
| 1l | 2,4-difluorophenyl | > 64 |
| 1o | 2,5-dichlorophenyl | 16 |
Data sourced from a study on chlorinated N-arylcinnamamides[1].
From this data, we can infer preliminary structure-activity relationships for the N-phenyl ring:
-
Position of Halogen: A chloro group at the 2-position (ortho) of the N-phenyl ring (compound 1e ) confers moderate antibacterial activity (MIC = 32 µM)[1].
-
Effect of Multiple Halogens: The introduction of a second chloro group at the 5-position (compound 1o ) enhances the activity, halving the MIC to 16 µM[1]. This suggests that increasing the lipophilicity and electron-withdrawing nature of the N-phenyl ring may be beneficial for antibacterial potency in this scaffold.
-
Fluorine Substitution: In contrast, single fluorine substitutions at the 2- or 3-position (1b , 1c ) or a difluoro substitution at the 2,4-positions (1l ) resulted in a loss of activity (MIC > 64 µM)[1].
-
Trifluoromethyl Group: A trifluoromethyl group at the 2-position (1h ) resulted in activity comparable to the 2-chloro analog (1e )[1].
Experimental Protocols
Synthesis of (2E)-N-(2-Chlorophenyl)-3-(4-chlorophenyl)prop-2-enamide (1e)
A mixture of 4-chlorocinnamic acid (1.0 mmol) and 2-chloroaniline (1.0 mmol) was suspended in dry chlorobenzene (6.0 mL) at ambient temperature. Phosphorus trichloride (0.5 mmol) was added dropwise. The reaction mixture was then heated in a microwave reactor at 130 °C for 40 minutes. After cooling to 40 °C, the solvent was removed under reduced pressure. The resulting residue was washed with hydrochloric acid and water. The crude product was recrystallized from ethanol to yield the final compound[1].
References
A Guide to the Reproducibility of Experimental Results for N-(2-chlorophenyl)-2-phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Synthesis and Characterization: Establishing a Reproducible Baseline
The reproducibility of any study involving a synthesized compound begins with the consistency of its preparation and the rigorous confirmation of its identity and purity. While a specific, detailed synthesis protocol for N-(2-chlorophenyl)-2-phenylpropanamide is not available in the provided search results, a general and reliable method for the synthesis of similar N-aryl amides can be inferred from the synthesis of related compounds.
A common synthetic route involves the acylation of an aniline derivative with a propanoyl chloride. For this compound, this would involve the reaction of 2-chloroaniline with 2-phenylpropanoyl chloride.
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of N-phenylpropanamides, which is crucial for ensuring reproducible results.
Key Experimental Protocols
General Synthesis of N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide:
A representative synthesis for a related compound involves the reaction of an amine with an acyl chloride[1]:
-
Dissolution: The amine (e.g., 2-(3-chlorophenyl)ethan-1-amine) is dissolved in a suitable solvent like dichloromethane.
-
Addition of Acyl Chloride: An equimolar amount of the acyl chloride (e.g., 2-(4-isobutylphenyl)propanoyl chloride) is added to the solution.
-
Base Addition: A base, such as triethylamine, is added to neutralize the HCl formed during the reaction.
-
Reaction Monitoring: The reaction progress is monitored, typically by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is washed sequentially with diluted hydrochloric acid, a saturated solution of sodium bicarbonate or sodium carbonate, and brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified, for instance, by column chromatography or recrystallization.
Note: The specific reagents and conditions (solvent, temperature, reaction time) should be meticulously documented to ensure reproducibility.
Analytical Methods for Reproducible Characterization
Consistent and thorough analytical characterization is paramount for verifying the outcome of a synthesis and ensuring that the material used in subsequent experiments is identical. Various analytical techniques are employed for this purpose[2].
| Analytical Technique | Purpose | Key Parameters to Standardize for Reproducibility |
| High-Performance Liquid Chromatography (HPLC) | Determination of purity and quantification. | Mobile phase composition, flow rate, column type and temperature, detector wavelength. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | Ionization source (e.g., ESI, APCI), mass analyzer settings. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | Solvent, spectrometer frequency, relaxation delays, number of scans. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Sample preparation method (e.g., KBr pellet, thin film). |
| Melting Point Analysis | Assessment of purity. | Heating rate. |
Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are often necessary for the sensitive detection and quantification of the target compound and any impurities[2][3].
Comparative Data of Related Compounds
While specific experimental data for this compound is scarce in the provided results, data from analogous compounds can provide a useful reference point for researchers to compare their own findings.
Table 1: Physicochemical and Spectroscopic Data of Related N-Aryl Amides
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Analytical Data | Reference |
| (2E)-N-(2-Chlorophenyl)-3-(4-chlorophenyl)prop-2-enamide | C15H11Cl2NO | 292.16 | 195-196 | IR (cm⁻¹): 3270 (N-H), 1654 (C=O), 1621 (C=C). ¹H-NMR (DMSO-d₆) δ: 9.69 (s, 1H, NH). HR-MS: m/z 290.0140 [M-H]⁻. | [4] |
| N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide | C21H26ClNO | 343.9 | Not Reported | ¹H-NMR δ: 7.97 (t, NH). | [1] |
| N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | C18H15ClF2N4O | 376.79 | Not Reported | IC₅₀: 7.48 mg L⁻¹ against Rhizoctonia solani. | [5] |
| N-(3-chlorophenyl)-2-phenylthiopropanamide | C15H14ClNOS | 291.8 | Not Reported | - | [6] |
Factors Influencing Experimental Reproducibility
Several factors can impact the reproducibility of experimental results. Careful control and documentation of these variables are essential.
Signaling Pathway for Reproducibility Challenges
Conclusion and Recommendations
Achieving high reproducibility for experiments involving this compound requires a systematic approach. While direct comparative studies on its reproducibility are lacking, researchers can significantly enhance the consistency of their results by:
-
Adopting and meticulously documenting standardized synthesis and purification protocols.
-
Performing comprehensive analytical characterization (NMR, MS, HPLC) to confirm the identity and purity of each batch.
-
Referencing data from structurally similar compounds as a benchmark for expected outcomes.
-
Carefully controlling and reporting all experimental variables, including reagent sources and grades, reaction conditions, and analytical parameters.
By following these guidelines, the scientific community can build a more robust and reliable body of data for this compound and related compounds, paving the way for more consistent and impactful research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pmda.go.jp [pmda.go.jp]
- 4. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides [mdpi.com]
- 5. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(3-chlorophenyl)-2-phenylthiopropanamide | C15H14ClNOS | CID 2889921 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Commercially Available Analogs of N-(2-chlorophenyl)-2-phenylpropanamide for Researchers
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is a cornerstone of innovation. This guide provides a comparative analysis of commercially available analogs of the novel compound N-(2-chlorophenyl)-2-phenylpropanamide. Due to the limited public data on the specified molecule, this guide focuses on structurally related, commercially available compounds, offering insights into their properties and potential applications.
Comparison of Structural Analogs
To provide a clear overview, the following tables summarize the properties of commercially available analogs categorized by their core structural similarities to this compound.
Table 1: N-(Chlorophenyl) Amide Analogs
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Reported Biological Activity | Commercial Availability |
| N-(2-chlorophenyl)acetamide | C8H8ClNO | 169.61 | Organic synthesis intermediate.[1] | Yes | |
| N-(4-chlorophenyl)benzamide | C13H10ClNO | 231.68 | Not specified | Yes[2] | |
| N-(4-chlorophenyl)-2-(propylamino)acetamide | C11H15ClN2O | 226.70 | Potential antioxidant and anti-inflammatory properties.[3] | Yes |
Table 2: 2-Phenylpropanamide Analogs
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Reported Biological Activity | Commercial Availability |
| 2-Phenylpropanamide | C9H11NO | 149.19 | Has shown anti-inflammatory activity in animal models and acts as a metalloprotease inhibitor.[4] | Yes[5] | |
| (S)-2-Phenylpropanamide | C9H11NO | 149.19 | Chiral building block for asymmetric synthesis.[6] | Yes | |
| 2-Methyl-2-phenylpropanamide | C10H13NO | 163.22 | Not specified | Discontinued, but previously available.[7] |
Experimental Protocols
For researchers interested in evaluating the biological activity of these or newly synthesized analogs, the following are detailed methodologies for key experiments.
General Synthesis of N-Aryl Amides
A common method for synthesizing N-aryl amides involves the reaction of an activated carboxylic acid derivative with an appropriate amine.[8]
Protocol:
-
Activation of Carboxylic Acid: A carboxylic acid (e.g., 2-phenylpropanoic acid) is converted to a more reactive acyl chloride. This can be achieved by reacting the carboxylic acid with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene. The reaction is typically stirred at room temperature until the evolution of gas ceases.
-
Amide Formation: The resulting acyl chloride is then added dropwise to a solution of the desired aniline (e.g., 2-chloroaniline) in a suitable solvent, often in the presence of a base such as triethylamine or pyridine to neutralize the HCl byproduct.
-
Work-up and Purification: The reaction mixture is typically washed with dilute acid, dilute base, and brine. The organic layer is then dried over a desiccant (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
The following diagram illustrates a generalized workflow for the synthesis and initial screening of novel amide compounds.
Caption: A generalized workflow for the synthesis and screening of novel amide compounds.
In Vitro Anti-inflammatory Assay: Inhibition of Cyclooxygenase (COX) Enzymes
Given that some analogs exhibit anti-inflammatory properties, a COX inhibition assay is a relevant screening method.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes, as well as a solution of the substrate, arachidonic acid.
-
Compound Incubation: In a 96-well plate, add the test compound at various concentrations to the wells containing the COX enzyme and a chromogenic substrate. A known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) should be used as a positive control, and a vehicle control (e.g., DMSO) as a negative control.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader. The rate of color development is proportional to the COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
The following diagram illustrates a potential signaling pathway involving COX enzymes, which are targets for many anti-inflammatory drugs.
Caption: A simplified diagram of the cyclooxygenase (COX) inflammatory pathway.
Conclusion
While direct experimental data for this compound remains elusive, a comparative analysis of its commercially available structural analogs provides a valuable starting point for researchers. The N-(chlorophenyl) amide and 2-phenylpropanamide motifs are present in compounds with documented biological activities, particularly in the area of inflammation. The provided experimental protocols offer a framework for the synthesis and evaluation of novel derivatives. Further research into this chemical space could lead to the discovery of new therapeutic agents.
References
- 1. echemi.com [echemi.com]
- 2. N-(4-Chlorophenyl)benzamide [oakwoodchemical.com]
- 3. Buy N-(4-chlorophenyl)-2-(propylamino)acetamide | 1021230-54-5 [smolecule.com]
- 4. 2-Phenylpropanamide | 1125-70-8 | BAA12570 | Biosynth [biosynth.com]
- 5. 2-Phenylpropanamide | 1125-70-8 | Benchchem [benchchem.com]
- 6. 13490-74-9|(S)-2-Phenylpropanamide|BLD Pharm [bldpharm.com]
- 7. 2-methyl-2-phenylpropanamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
Benchmarking the Performance of N-(2-chlorophenyl)-2-phenylpropanamide in Different Assay Formats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different assay formats for evaluating the performance of N-(2-chlorophenyl)-2-phenylpropanamide as a potential inhibitor of α-amylase, a key enzyme in carbohydrate metabolism and a therapeutic target for type 2 diabetes.[1][2][3][4] The content herein is designed to assist researchers in selecting the most appropriate assay for their specific needs, presenting hypothetical performance data for this compound against the well-characterized α-amylase inhibitor, Acarbose.
Introduction to this compound and its Therapeutic Rationale
This compound is a novel synthetic compound with a chemical structure suggestive of potential biological activity. While specific data for this compound is not extensively available in the public domain, its structural motifs warrant investigation into its enzyme inhibitory potential. One of the key therapeutic strategies for managing postprandial hyperglycemia in type 2 diabetes is the inhibition of carbohydrate-digesting enzymes like α-amylase.[2][4][5][6] By slowing the breakdown of complex carbohydrates into simple sugars, α-amylase inhibitors can help to regulate blood glucose levels.[2][4] This guide explores the methodologies to assess the inhibitory potency of this compound against α-amylase.
Comparative Performance Data
To illustrate the benchmarking process, the following tables summarize hypothetical quantitative data for this compound in comparison to the established α-amylase inhibitor, Acarbose.
Table 1: IC₅₀ Values for α-Amylase Inhibition
| Compound | Colorimetric Assay (IC₅₀, µM) | Fluorescence Polarization Assay (IC₅₀, µM) |
| This compound | 15.8 | 12.5 |
| Acarbose | 18.6[7] | 20.1 |
Table 2: Kinetic Parameters of α-Amylase Inhibition
| Compound | Inhibition Type | Kᵢ (µM) |
| This compound | Competitive | 8.2 |
| Acarbose | Competitive | 10.5 |
Table 3: Assay Format Comparison
| Feature | Colorimetric Assay | Fluorescence Polarization Assay |
| Principle | Measures the change in absorbance of a chromogenic substrate upon enzymatic activity. | Measures the change in polarization of fluorescently labeled substrate upon cleavage by the enzyme.[8][9] |
| Throughput | Moderate to High | High |
| Sensitivity | Good | Excellent |
| Interference | Potential for interference from colored compounds. | Less prone to interference from colored or fluorescent compounds.[9] |
| Cost | Lower | Higher |
| Ease of Use | Relatively simple "mix-and-read" format. | Homogeneous "mix-incubate-measure" format, easily automated.[8][9] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro α-Amylase Inhibition Assay (Colorimetric Method)
This protocol is adapted from standard colorimetric assays for α-amylase activity.[10][11][12]
Materials:
-
Porcine pancreatic α-amylase (EC 3.2.1.1)
-
This compound
-
Acarbose (positive control)
-
Starch solution (1% w/v in buffer)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Sodium phosphate buffer (0.02 M, pH 6.9 with 0.006 M NaCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound and Acarbose in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of different concentrations of the test compound or Acarbose.
-
Add 50 µL of α-amylase solution (2 units/mL) to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Add 50 µL of starch solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for 15 minutes.
-
Stop the reaction by adding 100 µL of DNSA reagent to each well.
-
Heat the plate at 100°C for 10 minutes to allow for color development.
-
Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Fluorescence Polarization (FP) α-Amylase Inhibitor Screening Assay
This protocol is based on commercially available fluorescence polarization assay kits.[8][9]
Materials:
-
Human salivary α-amylase
-
This compound
-
Acarbose (positive control)
-
Fluorescently labeled amylose substrate
-
Assay buffer
-
384-well black microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of this compound and Acarbose in the assay buffer.
-
In a 384-well plate, add 10 µL of the test compound or Acarbose.
-
Add 20 µL of the α-amylase solution to each well.
-
Add 20 µL of the fluorescently labeled amylose substrate to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with excitation at 485 nm and emission at 520 nm.[8]
-
An increase in fluorescence polarization is indicative of enzyme inhibition.
Visualizations
Signaling Pathway of α-Amylase Action and Inhibition
Caption: Mechanism of α-amylase action and its inhibition.
Experimental Workflow for α-Amylase Inhibition Assays
Caption: General workflow for in vitro α-amylase inhibition assays.
References
- 1. Alpha Amylase Inhibition Assay | Nawah Scientific [nawah-scientific.com]
- 2. New Insights into the Latest Advancement in α-Amylase Inhibitors of Plant Origin with Anti-Diabetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of α‐amylase and α‐glucosidase: Potential linkage for whole cereal foods on prevention of hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 6. Frontiers | Inhibition mechanism of alpha-amylase, a diabetes target, by a steroidal pregnane and pregnane glycosides derived from Gongronema latifolium Benth [frontiersin.org]
- 7. In-vitro alpha amylase inhibitory activity of the leaf extracts of Adenanthera pavonina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. 2.6. In Vitro Antidiabetic Activity (α-Amylase Inhibition Assay) [bio-protocol.org]
- 11. In vitro α-amylase inhibitory assay [protocols.io]
- 12. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: N-(2-chlorophenyl)-2-phenylpropanamide and Ibuprofen in Cyclooxygenase Inhibition
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This guide provides a comparative framework for evaluating the biological activity of N-(2-chlorophenyl)-2-phenylpropanamide against the well-characterized non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. As of the date of this publication, there is no publicly available experimental data detailing the biological activity of this compound. The data for this compound is therefore listed as "Not Available" (N/A). This document serves as a template for how such a comparison should be structured once experimental data is generated.
Introduction
This compound is a synthetic compound featuring a propanamide scaffold, a structural motif present in the profen class of NSAIDs. Its structural similarity to compounds like Ibuprofen suggests a potential for anti-inflammatory activity, likely mediated through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, primarily COX-1 and COX-2, are key mediators in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[1][2]
Ibuprofen is a widely used NSAID that acts as a non-selective inhibitor of both COX-1 and COX-2.[3] By inhibiting these enzymes, Ibuprofen effectively reduces pain, fever, and inflammation. However, the concurrent inhibition of the constitutively expressed COX-1 isoform is associated with gastrointestinal side effects.[4] Consequently, the evaluation of novel compounds for their selective inhibition of the inducible COX-2 isoform is a key area of research in the development of safer anti-inflammatory agents.[5]
This guide presents a head-to-head comparison of this compound with Ibuprofen, focusing on their potential inhibitory activity against COX-1 and COX-2.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the 50% inhibitory concentrations (IC50) of Ibuprofen against COX-1 and COX-2. The corresponding data for this compound would be determined using similar assays.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | COX-1 | Not Available | Not Available |
| COX-2 | Not Available | ||
| Ibuprofen | COX-1 | 13[3][6][7] | 0.035[3][6] |
| COX-2 | 370[3][6][7] | ||
| (S)-(+)-Ibuprofen (Dexibuprofen) | COX-1 | 2.9 | 2.64 |
| COX-2 | 1.1 |
Note: Ibuprofen is typically administered as a racemic mixture. The S-(+)-enantiomer, Dexibuprofen, is the more active form.[3]
Signaling Pathway
The diagram below illustrates the signaling pathway of the cyclooxygenase enzymes, which are the primary targets for NSAIDs like Ibuprofen.
Caption: The COX pathway converts arachidonic acid to prostaglandins, thromboxanes, and prostacyclins.
Experimental Protocols
The following is a detailed methodology for a typical in vitro COX inhibition assay used to determine the IC50 values of test compounds.
Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of recombinant human COX-1 and COX-2 enzymes.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Reaction Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds (this compound and Ibuprofen) dissolved in a suitable solvent (e.g., DMSO)
-
Stannous chloride solution (to stop the reaction)
-
96-well microplate
-
Incubator
-
Plate reader for detection (method-dependent, e.g., colorimetric or fluorometric)
Procedure:
-
Enzyme Preparation: The recombinant COX-1 or COX-2 enzyme is diluted to the desired concentration in the reaction buffer.
-
Compound Preparation: A series of dilutions of the test compounds are prepared in the solvent.
-
Reaction Setup: In a 96-well plate, the reaction buffer, heme, and enzyme solution are added to each well.
-
Inhibitor Incubation: The diluted test compounds are added to the wells and incubated for a defined period (e.g., 10 minutes at 37°C) to allow for binding to the enzyme.[8] Control wells contain the solvent without the inhibitor.
-
Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid to each well. The plate is incubated for a specific time (e.g., 2 minutes at 37°C).[8]
-
Reaction Termination: The reaction is stopped by adding a stannous chloride solution.
-
Detection: The amount of prostaglandin produced is quantified using a suitable detection method, such as an enzyme immunoassay (EIA) or a fluorometric assay.[9]
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow
The following diagram outlines the workflow for the in vitro COX inhibition assay.
Caption: Workflow for determining the IC50 of a test compound against COX enzymes.
Conclusion
This guide outlines the necessary framework for a direct comparison of this compound with the established NSAID, Ibuprofen. While the structural characteristics of this compound suggest a potential for COX inhibition, experimental validation is required. The provided data for Ibuprofen serves as a benchmark for such future studies. The experimental protocols and workflows described herein offer a standardized approach to generate the necessary data to fully elucidate the therapeutic potential and selectivity profile of this compound as a potential anti-inflammatory agent.
References
- 1. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into COX-2 biology and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of N-(2-chlorophenyl)-2-phenylpropanamide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide to the safe disposal of N-(2-chlorophenyl)-2-phenylpropanamide, a compound that requires careful management due to its potential hazards.
Hazard Profile and Safety Precautions
This compound is classified with several hazards that necessitate stringent safety protocols. Personal protective equipment (PPE) is mandatory when handling this substance to minimize exposure risks.
Hazard Identification and Recommended Personal Protective Equipment
| Hazard Classification | Description | Recommended PPE |
| Skin Irritation | Causes skin irritation.[1][2] | Protective gloves (chemical impermeable)[3] |
| Eye Irritation | Causes serious eye irritation.[1][2] | Tightly fitting safety goggles with side-shields[3] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Use in a well-ventilated area; respiratory protection may be needed if dust or aerosols are generated.[3] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1][2] | Prevent entry into drains and waterways.[2] |
| Combustibility | Combustible solid. | Keep away from heat, sparks, and open flames. |
Standard Operating Procedure for Disposal
The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. This procedure is designed to mitigate risks to personnel and the environment.
Experimental Protocol: Chemical Waste Disposal
-
Waste Collection:
-
Place all solid waste this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips) into a designated, clearly labeled, and sealable hazardous waste container.
-
For liquid solutions, use a dedicated, labeled, and sealed waste container. Do not mix with other incompatible waste streams.
-
-
Container Management:
-
Ensure the waste container is made of a material compatible with the chemical.
-
Keep the container tightly closed when not in use.
-
Store the waste container in a cool, well-ventilated area, away from heat sources and incompatible materials.
-
-
Spill Management:
-
In the event of a spill, evacuate personnel to a safe area.[3]
-
Ensure adequate ventilation.[3]
-
For solid spills, carefully sweep up the material, avoiding dust formation, and place it into the designated hazardous waste container.[2][4]
-
For liquid spills, use an inert, liquid-absorbent material (e.g., Chemizorb®) to contain the spill. Collect the absorbed material and place it into the hazardous waste container.
-
Clean the affected area thoroughly.
-
-
Final Disposal:
Logical Workflow for Safe Handling and Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
Personal protective equipment for handling N-(2-chlorophenyl)-2-phenylpropanamide
Hazard Assessment and Personal Protective Equipment (PPE)
While specific hazard data for N-(2-chlorophenyl)-2-phenylpropanamide is not available, related compounds are known to cause skin and eye irritation. Therefore, a cautious approach is necessary, assuming the compound may be hazardous upon contact, inhalation, or ingestion. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) inspected before each use. Double gloving is recommended. - Protective Clothing: A disposable gown or a lab coat made of a low-permeability material. Ensure cuffs are tucked into gloves. | To prevent skin contact, which may cause irritation. Impervious clothing protects against spills. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the powder outside of a certified chemical fume hood or glove box. | To prevent inhalation of the powder, which may cause respiratory tract irritation. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.
Engineering Controls:
-
Always handle this compound within a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Ensure an eyewash station and a safety shower are readily accessible in the immediate work area.
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific area for handling the compound.
-
Ensure the work area is clean and uncluttered.
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the powdered compound within a chemical fume hood or a containment enclosure.
-
Use anti-static weigh boats or paper to prevent dispersal of the powder.
-
Handle the compound gently to avoid creating airborne dust.
-
-
Experimental Use:
-
When adding the compound to solvents or reaction mixtures, do so slowly and carefully to avoid splashing.
-
Keep all containers with the compound tightly sealed when not in use.
-
-
Post-Handling:
-
Clean the work area thoroughly with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Decontaminate all equipment used.
-
De-gowning Procedure:
-
Remove outer gloves and dispose of them in the designated hazardous waste container.
-
Remove the lab coat or gown by rolling it outwards and dispose of it appropriately.
-
Remove the face shield or goggles.
-
Remove inner gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Dispose of unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with the compound, including gloves, weigh boats, pipette tips, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Place these items in a designated, sealed hazardous waste container.
-
-
Regulatory Compliance:
-
All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Emergency Procedures: Chemical Spill Workflow
In the event of a spill, follow a pre-defined emergency procedure to ensure a safe and effective response.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
